VH032-CH2-Boc
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Overview
Description
VH032-CH2-Boc is a Boc-modified derivative of VH032, which serves as a ligand for von Hippel-Lindau (VHL) proteins. This compound is primarily used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to recruit VHL proteins for targeted protein degradation .
Preparation Methods
The synthesis of VH032-CH2-Boc involves several steps, including the protection of functional groups and the coupling of various intermediates. One common method involves the use of N-Boc-L-4-hydroxyproline to shield the benzylic amine during the coupling step, enhancing step economy . The synthetic route typically includes:
Protection of Hydroxyproline: Using N-Boc-L-4-hydroxyproline.
C-H Arylation: Employing palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr for the arylation of 4-methylthiazole.
Coupling Reactions: Coupling the protected hydroxyproline with other intermediates.
Deprotection: Removing the Boc protecting group under acidic conditions
Chemical Reactions Analysis
VH032-CH2-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group is removed under acidic conditions, yielding the active VH032 ligand.
Coupling Reactions: It can be coupled with various intermediates to form PROTAC molecules.
Substitution Reactions: The compound can undergo substitution reactions with other chemical entities to modify its structure and functionality.
Scientific Research Applications
VH032-CH2-Boc is widely used in scientific research, particularly in the development of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making them valuable tools in:
Mechanism of Action
VH032-CH2-Boc acts as a ligand for VHL proteins, recruiting them for targeted protein degradation. The mechanism involves the removal of the Boc protecting group under acidic conditions, exposing the active VH032 ligand. This ligand then binds to VHL proteins, facilitating the formation of PROTAC molecules that target specific proteins for ubiquitination and subsequent proteasomal degradation .
Comparison with Similar Compounds
VH032-CH2-Boc is unique due to its Boc modification, which provides stability and ease of handling during synthesis. Similar compounds include:
VH032: The parent compound without the Boc modification.
Me-VH032: A chiral benzylic amine analog of VH032.
(S,R,S)-AHPC-Boc: Another Boc-modified ligand for VHL proteins.
These compounds share similar functionalities but differ in their structural modifications, which can influence their stability, reactivity, and application in PROTAC synthesis .
Properties
Molecular Formula |
C30H42N4O6S |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C30H42N4O6S/c1-18-25(41-17-32-18)20-10-8-19(9-11-20)15-31-27(38)22-14-21(35)16-34(22)28(39)26(29(2,3)4)33-23(36)12-13-24(37)40-30(5,6)7/h8-11,17,21-22,26,35H,12-16H2,1-7H3,(H,31,38)(H,33,36)/t21-,22+,26-/m1/s1 |
InChI Key |
XUJMZXZOAJNDDT-TVZXLZGTSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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